For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of p-Nitro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties of p-nitro-N-methylaniline hydrochloride (p-NMA·HCl). While the parent compound, p-nitro-N-methylaniline (p-NMA), is well-documented, this guide focuses on the hydrochloride salt, a form often utilized to enhance aqueous solubility and handling characteristics. This document synthesizes available data on the free base with established chemical principles to offer insights into the synthesis, physicochemical properties, spectral characteristics, reactivity, and potential applications of p-NMA·HCl. The content is tailored for professionals in research and development, offering both established data and predictive analysis based on foundational chemical theory.
Introduction: The Significance of p-Nitro-N-methylaniline and its Hydrochloride Salt
p-Nitro-N-methylaniline (also known as N-methyl-4-nitroaniline) is a key aromatic intermediate in various industrial syntheses.[1][2] Its molecular structure, featuring a nitro group electron-withdrawing from the aromatic ring and an N-methylamino group, imparts a unique reactivity profile, making it a valuable precursor for dyes, pigments, pharmaceuticals, and agrochemicals.[1][2][3][4] Furthermore, it has found applications as a stabilizer in energetic materials.[5][6]
The conversion of p-NMA into its hydrochloride salt is a common strategy to improve its solubility in aqueous media, a critical factor in many chemical processes and formulations. The protonation of the secondary amine to form the corresponding ammonium salt significantly alters the compound's physical and, to some extent, chemical properties. This guide will explore these properties in detail.
Molecular Structure and Physicochemical Properties
The chemical structure of p-nitro-N-methylaniline consists of a benzene ring substituted with a nitro group at the para position (C4) and an N-methylamino group at C1. Upon treatment with hydrochloric acid, the lone pair of electrons on the nitrogen atom of the N-methylamino group accepts a proton, forming the hydrochloride salt.
Physicochemical Data
The following table summarizes the known physicochemical properties of the free base, p-nitro-N-methylaniline, and provides predicted properties for its hydrochloride salt based on general principles of amine salt formation.
| Property | p-Nitro-N-methylaniline (Free Base) | p-Nitro-N-methylaniline Hydrochloride (Predicted) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ |
| Molecular Weight | 152.15 g/mol [7] | 188.61 g/mol |
| Appearance | Brownish-yellow prisms or yellow powder[7] | Likely a crystalline solid, potentially off-white to yellow. |
| Melting Point | 149-151 °C[5] | Expected to be higher than the free base due to ionic character. |
| Boiling Point | Decomposes[7][8] | Decomposes, likely at a lower temperature than the free base. |
| Solubility | Insoluble in water (<0.1 g/100 mL at 19 °C)[5][8]; Soluble in organic solvents.[1] | Expected to have significantly higher solubility in water and lower solubility in non-polar organic solvents. |
| pKa | 0.56 ± 0.12 (Predicted)[5] | Not applicable (it is the salt of a weak base). |
Synthesis and Purification
The synthesis of p-nitro-N-methylaniline hydrochloride is a straightforward acid-base reaction. A generalized laboratory protocol is provided below.
Experimental Protocol: Synthesis of p-Nitro-N-methylaniline Hydrochloride
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Dissolution: Dissolve a known quantity of p-nitro-N-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl).
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Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The reaction is typically exothermic and may require cooling.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.
-
Drying: Dry the product under vacuum to remove any residual solvent.
This procedure is analogous to the formation of p-nitroaniline hydrochloride from its free base.[9]
Spectral Analysis: A Comparative Perspective
The formation of the hydrochloride salt induces notable changes in the spectral data of the compound, primarily due to the protonation of the nitrogen atom.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of the free base, the N-methyl protons typically appear as a singlet or a doublet (if coupled to the N-H proton) around 2.8-2.9 ppm in CDCl₃.[10] The aromatic protons exhibit a characteristic AA'BB' system. Upon protonation to form the hydrochloride salt, the following changes are anticipated:
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N-H Proton: A new, broad signal corresponding to the N-H₂⁺ proton will appear, likely at a downfield chemical shift.
-
N-Methyl Protons: The signal for the N-methyl protons will shift downfield due to the increased electron-withdrawing effect of the protonated nitrogen.
-
Aromatic Protons: The chemical shifts of the aromatic protons will also be affected, likely shifting downfield due to the increased inductive effect of the -NH₂⁺(CH₃) group.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of hydrochloride salt formation.
-
N-H Stretching: For the free base, a characteristic N-H stretching vibration is observed around 3369 cm⁻¹.[11] In the hydrochloride salt, this peak will disappear and be replaced by a broad and strong absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N⁺-H stretching in amine hydrochlorides.
-
NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹ respectively, may experience a slight shift due to changes in the electronic environment of the aromatic ring.
The following diagram illustrates the workflow for the synthesis and characterization of p-nitro-N-methylaniline hydrochloride.
Caption: Key reactions of p-nitro-N-methylaniline hydrochloride.
Applications and Research Interest
The applications of p-nitro-N-methylaniline hydrochloride are closely tied to those of its free base, with the primary advantage of the salt being its enhanced aqueous solubility.
-
Intermediate in Synthesis: The hydrochloride salt can serve as a more easily handled and water-soluble form of p-nitro-N-methylaniline for various chemical syntheses. [2]This is particularly advantageous in processes where aqueous reaction media are preferred.
-
Dye and Pigment Manufacturing: As a precursor to various dyes, the hydrochloride form can be used in aqueous-based dyeing processes. [2][3]* Pharmaceutical and Agrochemical Research: In the development of new pharmaceuticals and agrochemicals, the hydrochloride salt can be used as a starting material or intermediate, facilitating formulation and biological testing in aqueous systems. [1][3][4]
Safety and Handling
p-Nitro-N-methylaniline and its salts should be handled with care. The free base is known to be toxic by ingestion, inhalation, and skin absorption, and may cause methemoglobinemia. [12]It is also a suspected irritant. [12]Similar toxicity is expected for the hydrochloride salt. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
p-Nitro-N-methylaniline hydrochloride is an important derivative of its well-established free base, offering the significant advantage of increased aqueous solubility. This technical guide has provided a detailed overview of its anticipated chemical and physical properties, drawing upon data from the free base and fundamental chemical principles. While specific experimental data for the hydrochloride salt is limited in the public domain, the information presented here offers a robust foundation for researchers and professionals working with this compound. Further experimental characterization of the hydrochloride salt would be a valuable contribution to the chemical literature.
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